molecular formula C11H20N2O3 B1374829 Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate CAS No. 1422496-61-4

Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate

Cat. No.: B1374829
CAS No.: 1422496-61-4
M. Wt: 228.29 g/mol
InChI Key: XRGGCKIYCRHBHJ-UHFFFAOYSA-N
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Description

“Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate” is a chemical compound with the molecular formula C11H20N2O3 . It is a white to yellow solid and is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-12-5-11(8)6-15-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 228.29 . It is a white to yellow solid and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Molecular Structures

  • Synthesis Techniques : Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate is synthesized through various techniques, including stereospecific [3+2] 1,3-cycloaddition and other efficient routes. These processes often involve selective derivations on different rings, providing entry points to novel compounds (Meyers et al., 2009).

  • Molecular Structure and Conformational Analysis : This compound has been structurally analyzed, revealing its unique molecular conformations. For instance, studies have shown different envelope conformations of the isoxazolidine rings in related compounds, impacting their substituent orientations (Chiaroni et al., 2000).

Applications in Drug Discovery

  • Role in Drug Discovery : this compound and its derivatives play a significant role in drug discovery. They serve as multifunctional modules, offering structural diversity and serving as precursors in the synthesis of biologically active compounds (Li et al., 2013).

  • Synthesis of Biologically Active Compounds : There's a focus on synthesizing novel biologically active compounds using this compound. This involves various chemical transformations and reaction mechanisms, exploring its potential in medicinal chemistry (Amirani Poor et al., 2018).

  • Exploring Chemical Space : The compound and its derivatives are used to access chemical spaces complementary to piperidine ring systems, making it a valuable tool in drug discovery and chemical research (Wang et al., 2015).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-12-5-11(8)6-15-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGGCKIYCRHBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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